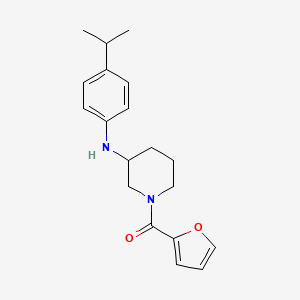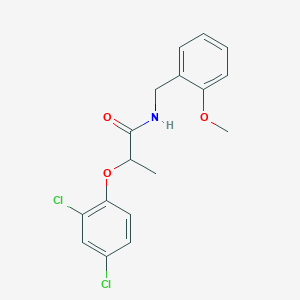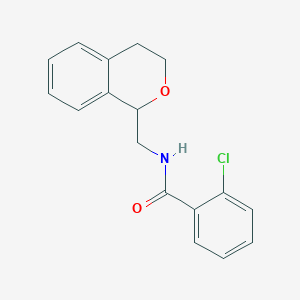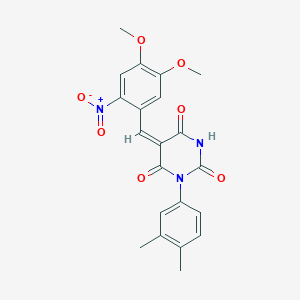
1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine, also known as Furosemide, is a potent diuretic drug used to treat various medical conditions such as hypertension, edema, and congestive heart failure. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention in the body.
作用机制
1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention in the body. This compound acts on the ascending limb of the loop of Henle, where it blocks the Na+/K+/2Cl- cotransporter, leading to decreased reabsorption of these ions. This results in the excretion of sodium, chloride, and water in the urine, leading to a decrease in blood volume and blood pressure.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It leads to a decrease in blood volume and blood pressure, which can be beneficial in the treatment of hypertension and congestive heart failure. This compound also leads to an increase in urine output, which can be beneficial in the treatment of edema and fluid overload. However, this compound can also lead to electrolyte imbalances, such as hypokalemia, hyponatremia, and hypomagnesemia, which can have adverse effects on the body.
实验室实验的优点和局限性
1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine has several advantages and limitations for lab experiments. It is a potent diuretic drug that can be used to study the effects of diuresis on the body. This compound can also be used to study the role of the loop of Henle in the regulation of sodium and chloride ion transport. However, this compound can also lead to electrolyte imbalances, which can have adverse effects on the body and confound experimental results.
未来方向
There are several future directions for the study of 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine. One area of research is the development of new diuretic drugs that have fewer side effects than this compound. Another area of research is the study of the role of this compound in the treatment of acute kidney injury and chronic kidney disease. Additionally, there is a need for further research on the biochemical and physiological effects of this compound on the body.
合成方法
1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine can be synthesized by the condensation of 4-isopropylbenzoyl chloride with 3-piperidinylamine in the presence of sodium hydride. The resulting intermediate is then reacted with furan-2-carboxylic acid to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine has been extensively studied for its diuretic properties and its potential therapeutic applications. It has been used in the treatment of hypertension, congestive heart failure, and edema. This compound has also been studied for its role in the treatment of acute kidney injury and chronic kidney disease. In addition, this compound has been shown to have potential applications in the treatment of cerebral edema, liver cirrhosis, and pulmonary edema.
属性
IUPAC Name |
furan-2-yl-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14(2)15-7-9-16(10-8-15)20-17-5-3-11-21(13-17)19(22)18-6-4-12-23-18/h4,6-10,12,14,17,20H,3,5,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPLISIPSJRSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49818735 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{4-[2-(2-allylphenoxy)ethoxy]-3-bromo-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966736.png)
![1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B4966740.png)

![3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B4966763.png)
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4966765.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966769.png)
![[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetonitrile](/img/structure/B4966775.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B4966787.png)

![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4966793.png)
![7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)
![3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4966809.png)